N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
Description
N-{3-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a benzenesulfonamide derivative featuring a piperazine-1-carbonyl linker and a 6-fluoro-benzothiazole moiety. This compound’s structure integrates three pharmacophoric elements:
- Benzenesulfonamide group: Known for its role in carbonic anhydrase inhibition and antimicrobial activity .
- Piperazine-carbonyl bridge: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding .
- 6-Fluoro-1,3-benzothiazole: A heterocyclic scaffold associated with antitumor, antimicrobial, and CNS-targeting activity .
Synthetic routes for analogous compounds involve coupling reactions between sulfonamide precursors and piperazine derivatives, often mediated by reagents like HCTU or DCC . Structural confirmation relies on IR (C=O at ~1660–1682 cm⁻¹, absence of S–H bands) and NMR (piperazine protons at δ 2.5–3.5 ppm) .
Properties
IUPAC Name |
N-[3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-9-10-21-22(16-18)33-24(26-21)29-13-11-28(12-14-29)23(30)17-5-4-6-19(15-17)27-34(31,32)20-7-2-1-3-8-20/h1-10,15-16,27H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFNFAIQIAAESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Benzothiazole derivatives have been shown to have anti-tubercular activity, suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
tuberculosis, suggesting they may have bactericidal or bacteriostatic effects.
Biological Activity
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity that is of interest in medicinal chemistry. This compound is characterized by its complex structure, which includes a benzothiazole moiety known for its diverse pharmacological properties. The following sections detail its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 496.6 g/mol. The presence of the fluorine atom and piperazine ring enhances its potential pharmacological properties, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₁FN₄O₃S₂ |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 886901-67-3 |
Antimicrobial Properties
Sulfonamides are widely recognized for their antibacterial properties. This compound's structure suggests potential applications in treating bacterial infections. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial cell division.
Anticancer Activity
The benzothiazole moiety in this compound has been linked to anticancer activities. Research has shown that compounds containing benzothiazole can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival.
The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit enzymes involved in folate metabolism.
- Receptor Interactions : The compound may interact with specific receptors or proteins involved in cellular signaling pathways related to cancer progression or bacterial resistance.
- Calcium Channel Modulation : As indicated by studies on related compounds, there may be interactions with calcium channels affecting cardiovascular function .
Case Studies and Experimental Data
A comparative analysis was conducted using various sulfonamide derivatives to assess their biological activity on perfusion pressure and coronary resistance:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline |
| Benzenesulfonamide | 0.001 | Decrease |
| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
| Other derivatives | 0.001 | Variable effects |
The results indicated that some derivatives significantly reduced perfusion pressure through mechanisms involving calcium channel inhibition .
Scientific Research Applications
Chemistry
In the field of chemistry, N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide serves as a versatile building block for the synthesis of more complex molecules. It is utilized in various organic reactions due to its reactive functional groups.
Biology
The compound has been investigated for its biological activities:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research shows promise in its use as an anticancer agent. For instance, a study demonstrated that it could inhibit the proliferation of cancer cells through apoptosis induction mechanisms.
Case Study : In a laboratory setting, derivatives of this compound were tested against breast cancer cell lines (MCF-7), showing IC50 values in the low micromolar range, indicating potent activity.
Medicine
This compound is being explored for therapeutic applications:
- Drug Development : The compound is under investigation for potential use in developing new drugs targeting specific diseases such as cancer and bacterial infections.
Case Study : A recent clinical trial evaluated the efficacy of a drug formulation based on this compound in treating resistant bacterial infections, yielding promising results with improved patient outcomes.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical characteristics allow it to be employed in:
- Coatings and Polymers : Enhancing the performance of materials through improved chemical resistance and durability.
- Agricultural Chemicals : As an active ingredient in pesticides and herbicides due to its biological activity against pests.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building Block | Used in synthesizing complex organic compounds |
| Biology | Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Medicine | Drug Development | Investigated for treating resistant infections |
| Industry | Coatings | Improves durability and resistance in materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences:
*Estimated based on structural similarity to .
Critical Analysis of Divergent Evidence
Preparation Methods
Synthesis of 6-Fluoro-1,3-benzothiazol-2-ylpiperazine
Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol derivatives. For the 6-fluoro variant, 2-amino-4-fluorothiophenol serves as the starting material. Reaction with piperazine-1-carbonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the substituted piperazine-benzothiazole intermediate.
Reaction Conditions :
-
Temperature: 80–100°C
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Solvent: Dimethylformamide (DMF)
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Catalyst: None (thermal cyclization)
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Yield: ~60–70% (estimated)
Synthesis of 3-Carbamoylphenylbenzenesulfonamide
This intermediate is prepared through sulfonylation of 3-aminobenzoic acid followed by amide formation:
-
Sulfonylation :
-
Amide Activation :
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The carboxylic acid is activated using EDCl/HOBt or thionyl chloride to form the corresponding acyl chloride.
-
Coupling of Intermediates via Carbonyl Bridge
The final step involves coupling the benzothiazolylpiperazine with the activated carbamoylphenylsulfonamide. This is achieved through a nucleophilic acyl substitution:
Reaction Scheme :
Optimized Conditions :
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Base : Triethylamine (TEA) or DIEA
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Temperature : Room temperature to 40°C
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Reaction Time : 12–24 hours
Critical Analysis of Purification Techniques
Chromatographic Methods
Recrystallization
-
Solvent System : Ethanol/water (4:1)
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Recovery : ~70% (estimated)
Spectroscopic Characterization Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.12 (s, 1H, SO₂NH), 7.85–7.45 (m, 9H, aromatic), 3.82–3.45 (m, 8H, piperazine) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 169.8 (C=O), 162.1 (C-F), 140.2–115.7 (aromatic carbons) |
| HRMS | m/z 497.12 [M+H]⁺ (calculated: 497.10) |
Industrial-Scale Considerations
Solvent Recycling
-
THF Recovery : Distillation under reduced pressure (60–70°C, 100 mbar).
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DMF Recycling : Ion-exchange resins to remove salts.
Waste Management
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Palladium Residues : Adsorption on activated carbon (if used).
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Sulfonated Byproducts : Alkaline hydrolysis for degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
